molecular formula C30H20N2O5 B4678431 2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate

2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate

Cat. No. B4678431
M. Wt: 488.5 g/mol
InChI Key: BUUKWXIHMVTVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate, also known as NQO1, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that plays a crucial role in cellular defense against oxidative stress.

Mechanism of Action

2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate functions as a detoxifying enzyme by reducing quinones to hydroquinones, which are less toxic and more easily excreted from the body. This compound inhibitors, such as this compound, bind to the enzyme and prevent it from performing this function. This leads to an accumulation of toxic quinones, which can induce oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. It has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy drugs. In addition, this compound has been implicated in the regulation of cellular metabolism and energy production.

Advantages and Limitations for Lab Experiments

2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate is a powerful tool for studying the role of this compound in cellular defense against oxidative stress and its potential use in cancer therapy. However, there are some limitations to its use in lab experiments. For example, this compound inhibitors can be toxic to cells at high concentrations, making it difficult to determine the optimal dosage for experiments. In addition, the synthesis of this compound can be challenging, and the compound is relatively expensive compared to other research tools.

Future Directions

There are several future directions for research on 2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate. One area of interest is the development of more potent and selective this compound inhibitors for use in cancer therapy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound inhibitors. Finally, the role of this compound in neurodegenerative diseases and cardiovascular disease is an area of active research, with the potential for the development of new therapies.

Scientific Research Applications

2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate has been extensively studied for its potential use in cancer therapy. It has been shown to sensitize cancer cells to chemotherapy drugs by inhibiting the activity of this compound, which is overexpressed in many cancer cells. This compound inhibitors have also been investigated for their potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the prevention of cardiovascular disease.

properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2,3-diphenylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2O5/c33-26(22-14-9-15-23(18-22)32(35)36)19-37-30(34)28-24-16-7-8-17-25(24)31-29(21-12-5-2-6-13-21)27(28)20-10-3-1-4-11-20/h1-18H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUKWXIHMVTVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)OCC(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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